molecular formula C17H20ClNO4 B592325 tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate CAS No. 849106-20-3

tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B592325
CAS No.: 849106-20-3
M. Wt: 337.8
InChI Key: XWDPBBOKRCHLBT-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate: is a complex organic compound known for its unique spiro structure, which includes a piperidine ring fused to an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isobenzofuran intermediate, which is then reacted with a piperidine derivative under controlled conditions. Key steps include:

    Formation of the Isobenzofuran Intermediate: This can be achieved through cyclization reactions involving ortho-substituted benzoic acids.

    Spirocyclization: The isobenzofuran intermediate is then subjected to spirocyclization with a piperidine derivative in the presence of a suitable catalyst.

    Chlorination and tert-Butyl Protection:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its spiro structure is of particular interest for the development of new drugs, as spiro compounds often exhibit unique biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-pyrrolidine]-1’-carboxylate
  • tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-azepane]-1’-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is unique due to its specific spiro structure and the presence of the piperidine ring. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 5-chloro-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)13-5-4-11(18)10-12(13)14(20)22-17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDPBBOKRCHLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855927
Record name tert-Butyl 5-chloro-3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849106-20-3
Record name 1,1-Dimethylethyl 5-chloro-3-oxospiro[isobenzofuran-1(3H),4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849106-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-chloro-3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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